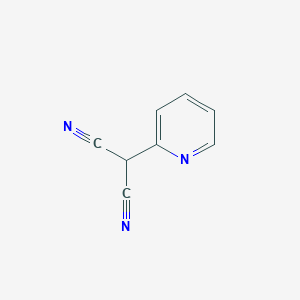
2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one
Übersicht
Beschreibung
2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one , also known by its IUPAC name 2-bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one , is a chemical compound with the molecular formula C~9~H~6~BrF~3~O . It falls under the category of aromatic hydrocarbons and is commonly used as a reagent in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves bromination of the corresponding acetophenone derivative. Specific synthetic routes and conditions may vary, but the introduction of the bromine atom at the alpha position of the trifluoromethylphenyl group is a key step .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and condensations. Its reactivity is influenced by the presence of the bromine atom and the trifluoromethyl group. Further studies are needed to explore specific reaction pathways and applications .
Wissenschaftliche Forschungsanwendungen
19F NMR Studies
The compound is used as a trifluoromethyl probe in 19F NMR studies of proteins . It is particularly useful because of its sensitivity to subtle changes in the local dielectric and magnetic shielding environment . This makes it an effective tool for elucidating distinct protein conformers or states .
Chemical Shift Sensitivity
The compound has been evaluated for its effective chemical shift dispersion under conditions of varying polarity . This property is important for optimizing resolution in 19F NMR studies .
Pharmaceutical Research
The compound has been used in the synthesis of key intermediates of antitumor agents, such as sorafenib. This highlights its importance in pharmaceutical research.
Synthesis of Multi-Halogenated Alkenes
The compound can be used in the synthesis of multi-halogenated alkenes . These compounds have a wide range of applications in organic chemistry .
Antimicrobial Potential
Derivatives of the compound have shown good antimicrobial potential . This suggests that the compound could be used in the development of new antimicrobial agents .
Chemical Industry
The compound is commercially available and used in various chemical reactions . Its unique properties make it a valuable reagent in the chemical industry .
Wirkmechanismus
Target of Action
It is known that this compound is used as a reagent in suzuki–miyaura coupling , a type of palladium-catalyzed cross-coupling reaction. This suggests that its targets could be various organic compounds that undergo carbon-carbon bond formation in this reaction.
Mode of Action
In the context of Suzuki–Miyaura coupling, 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one likely acts as an electrophile. The bromine atom attached to the carbon in the compound’s structure makes it susceptible to oxidative addition, a key step in the coupling process . This involves the donation of electrons from palladium to form a new Pd-C bond .
Biochemical Pathways
In the context of organic synthesis, it is involved in the suzuki–miyaura coupling pathway . This pathway enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds.
Result of Action
The primary result of the action of 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one is the formation of new organic compounds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the production of pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
IUPAC Name |
2-bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c1-6(11)9(15)7-2-4-8(5-3-7)10(12,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXCMWCJLDRJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439714 | |
| Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one | |
CAS RN |
95728-57-7 | |
| Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


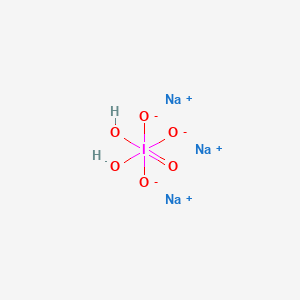
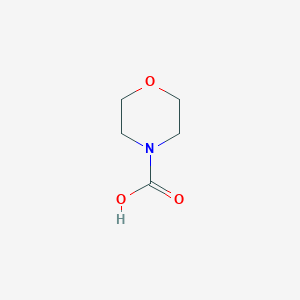

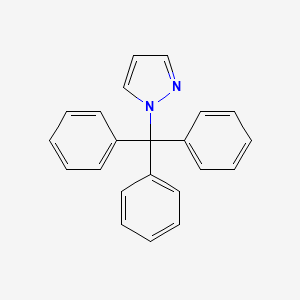
![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)
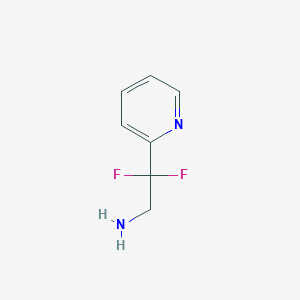

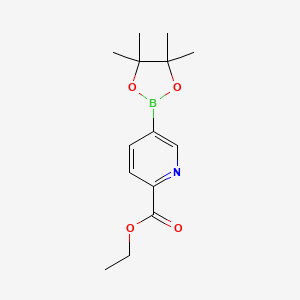
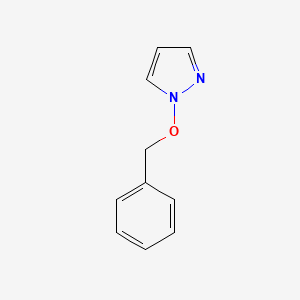

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)

![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)
